molecular formula C10H13ClFNO2 B1389829 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride CAS No. 1185010-82-5

3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride

Cat. No.: B1389829
CAS No.: 1185010-82-5
M. Wt: 233.67 g/mol
InChI Key: JYLOJGJPDPQEGT-UHFFFAOYSA-N
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Description

3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride is a fluorinated phenylpropionic acid derivative with a methyl-amino substituent at the phenyl ring’s 2-position. This compound belongs to a class of bioactive molecules where fluorine substitution enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius. The hydrochloride salt form improves solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-(2-fluoro-N-methylanilino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(7-6-10(13)14)9-5-3-2-4-8(9)11;/h2-5H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOJGJPDPQEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride, also known as (S)-3-amino-3-(2-fluorophenyl)propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₀FNO₂·HCl. Its structure features a fluorinated phenyl group, which is significant in enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid exhibit significant antibacterial and antifungal properties. For instance, a study reported high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The compound was also effective against fungi such as Candida albicans .

Microorganism Activity
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansHigh

Anti-inflammatory Properties

The compound has shown promising results in reducing inflammation. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This aligns with findings from other studies where related compounds demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Research indicates that 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid may possess neuroprotective properties. It has been suggested that the compound could modulate neurotransmitter activity, potentially offering therapeutic benefits in neurodegenerative conditions .

The biological activity of 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid is largely attributed to its interaction with various biological targets:

  • Receptor Modulation : The fluorinated phenyl group enhances binding affinity to specific receptors, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways and microbial metabolism, which may also apply to this compound .

Case Studies

  • Antibacterial Activity Study : A comparative study evaluated the antibacterial efficacy of 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid against standard antibiotics. The results indicated superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
  • Neuroprotective Study : In a preclinical model of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function compared to control groups. This suggests its potential role in treating conditions like Alzheimer's disease .

Scientific Research Applications

Research indicates that 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride exhibits various biological activities. Its derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which can lead to improved pharmacokinetic profiles.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

Pharmaceutical Applications

The compound has shown promise in drug development, particularly in creating new therapeutic agents for conditions such as:

  • Alzheimer's Disease : Some studies suggest that derivatives may help in managing symptoms.
  • HIV Treatment : The compound's structural features may contribute to its effectiveness against viral replication.
  • Cancer Therapy : Research indicates potential use in targeted therapies due to its ability to inhibit specific pathways involved in tumor growth.

Case Study: Anticancer Properties

A notable study explored the effects of a derivative of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Future Directions and Research Needs

While current studies highlight the potential applications of this compound, further research is necessary to fully understand its mechanisms and optimize its therapeutic efficacy. Future studies should focus on:

  • In vivo Studies : To assess the pharmacodynamics and pharmacokinetics.
  • Structure-Activity Relationship (SAR) Studies : To identify key modifications that enhance activity.
  • Clinical Trials : To evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride and analogous compounds:

Compound Name Substituents on Phenyl Ring Amino Group Modification Functional Group Key Properties/Applications Reference ID
3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid HCl 2-fluoro N-methyl Carboxylic acid (HCl salt) Enhanced lipophilicity; potential CNS drug intermediate -
3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid HCl 2-methoxy N-methyl Carboxylic acid (HCl salt) Reduced electronegativity; possible metabolic instability due to methoxy group
3-Amino-3-(3-fluorophenyl)propanoic acid HCl 3-fluoro Primary amine Carboxylic acid (HCl salt) Higher polarity; intermediate for β-amino acid-based drugs
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluoro Primary amine Ester (HCl salt) Improved cell permeability; prodrug potential
(R)-3-Amino-3-phenylpropionic acid HCl None (phenyl) Primary amine Carboxylic acid (HCl salt) Chiral building block for peptide synthesis
3-(4-Hydroxyphenyl)propionic acid 4-hydroxy None Carboxylic acid Antioxidant intermediate; precursor to cetraxate HCl

Structural and Functional Analysis

Fluorine vs. Methoxy Substitution

The substitution of fluorine (2-fluoro) in the target compound versus methoxy (2-methoxy) in ’s analog significantly alters electronic properties. Fluorine’s electronegativity increases the compound’s stability against oxidative metabolism compared to methoxy, which is prone to demethylation . This makes the fluoro derivative more suitable for long-acting therapeutics.

Amino Group Variations

The presence of a methyl-amino group in the target compound reduces basicity compared to primary amines (e.g., 3-Amino-3-(3-fluorophenyl)propanoic acid HCl).

Ester vs. Acid Functionality

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl () contains an ester group, which acts as a prodrug moiety. The ester hydrolyzes in vivo to release the active carboxylic acid, improving oral bioavailability . In contrast, the target compound’s free acid form may require formulation adjustments for optimal absorption.

Chirality and Pharmacological Activity

(R)-3-Amino-3-phenylpropionic acid HCl () highlights the importance of stereochemistry. The target compound’s lack of chiral centers simplifies synthesis but may limit enantiomer-specific interactions compared to chiral analogs .

Research and Application Insights

  • Pharmaceutical Intermediates : Fluorinated analogs like the target compound are prioritized in drug development for their resistance to metabolic degradation. and emphasize the role of 3-(4-hydroxyphenyl)propionic acid in synthesizing cetraxate HCl, a gastroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (e.g., 70:30 v/v) and UV detection at 254 nm to assess purity. Calibrate with a certified reference standard .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of the 2-fluoro-phenyl group and methyl-amino moiety. Compare chemical shifts with computational predictions (e.g., density functional theory) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) in positive ion mode to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer :

  • Reaction Temperature Control : Maintain temperatures between 0–5°C during the amine alkylation step to minimize side reactions like over-alkylation .
  • Catalyst Screening : Test palladium on charcoal (Pd/C) or other heterogeneous catalysts for hydrogenation steps, monitoring reaction progress via thin-layer chromatography (TLC) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Conduct a Design of Experiments (DoE) to optimize solvent ratios .

Q. What safety protocols are critical when handling this hydrochloride salt in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Clean spills with wet methods or HEPA-filter vacuums—never dry sweep. Neutralize acidic residues with sodium bicarbonate .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate protonation states of the methyl-amino group and predict pKa values. Compare with experimental potentiometric titrations .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous buffers (e.g., pH 7.4 for physiological studies) to assess conformational stability of the propionic acid backbone .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma samples. Compare in vitro IC50_{50} values with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models .
  • Species-Specific Differences : Test the compound in primary cell lines from multiple species (e.g., human, rodent) to identify interspecies variability in receptor binding .
  • Dose-Response Refinement : Conduct Bayesian statistical analysis to reconcile discrepancies between cell-based assays and animal models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and enthalpy changes to confirm direct interaction with target enzymes .
  • Mutagenesis Studies : Introduce point mutations (e.g., alanine scanning) in the enzyme’s active site to identify critical residues for inhibition .

Q. What are the best practices for scaling up the synthesis of this compound from milligram to gram quantities while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time during scale-up .
  • Flow Chemistry : Transition from batch to continuous flow reactors to enhance mixing efficiency and reduce thermal gradients .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, and use risk assessment tools (e.g., Failure Mode Effects Analysis) to optimize parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride
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3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.